3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one
Description
3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one is a bicyclic organic compound featuring a fused cyclohexane-cyclopropane ring system (bicyclo[4.1.0]heptane) with a ketone group at the 2-position and a 2,2-difluoroacetyl substituent at the 3-position.
The difluoroacetyl group enhances electrophilicity at the ketone moiety, making the compound a candidate for nucleophilic addition reactions. This functionalization distinguishes it from simpler bicyclic ketones, such as norcarane, which lack such substituents .
Properties
CAS No. |
1956335-29-7 |
|---|---|
Molecular Formula |
C9H10F2O2 |
Molecular Weight |
188.17 g/mol |
IUPAC Name |
3-(2,2-difluoroacetyl)bicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C9H10F2O2/c10-9(11)8(13)5-2-1-4-3-6(4)7(5)12/h4-6,9H,1-3H2 |
InChI Key |
SIGWXDXGNOAWHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C2C1C2)C(=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[4.1.0]heptan-2-one.
Introduction of Difluoroacetyl Group: The difluoroacetyl group is introduced through a reaction with difluoroacetic anhydride or difluoroacetyl chloride under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the difluoroacetyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Formation of difluorocarboxylic acids.
Reduction: Formation of difluoromethyl derivatives.
Substitution: Formation of various substituted bicyclo[4.1.0]heptan-2-one derivatives.
Scientific Research Applications
3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bicyclic structure provides rigidity and specificity in binding interactions.
Comparison with Similar Compounds
Table 1: Key Structural and Reactivity Differences
Key Observations :
- The difluoroacetyl group introduces strong electron-withdrawing effects, contrasting with methyl substituents that primarily alter steric or carbocation stabilization .
Functional Group Analogs: Fluorinated Bicyclic Ketones
Table 2: Toxicity and Bioactivity Comparison
Key Observations :
- Molecular docking studies of 6-methylbicyclo[4.1.0]heptan-2-one with S. aureus proteins suggest that fluorinated analogs may interact with residues like glycine and tyrosine, though specific data for the target compound remain speculative .
Reactivity in Acid-Catalyzed Rearrangements
Table 3: Reaction Pathways of Bicyclo[4.1.0]heptan-2-one Derivatives
Key Observations :
- The difluoroacetyl group could redirect reactivity toward the ketone at C2, contrasting with methyl-substituted analogs that favor carbocation rearrangements .
Biological Activity
3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Chemical Name: this compound
- Molecular Formula: C9H10F2O2
- Molecular Weight: 188.17 g/mol
- CAS Number: 1956335-29-7
Structural Characteristics
The bicyclo[4.1.0]heptane framework provides a rigid structure that can influence the compound's interaction with biological targets. The presence of the difluoroacetyl group is significant for its reactivity and potential biological effects.
Research indicates that compounds like this compound may exhibit various biological activities through different mechanisms:
- Enzyme Inhibition: The difluoroacetyl moiety can interact with active sites of enzymes, potentially inhibiting their function.
- Antimicrobial Properties: Preliminary studies suggest that this compound may have antimicrobial effects, making it a candidate for further exploration in antibiotic development.
- Anticancer Activity: Some studies have indicated that similar bicyclic compounds may affect cancer cell proliferation and induce apoptosis.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of several bicyclic compounds, including this compound. The results demonstrated that this compound exhibited significant activity against Gram-positive bacteria, with an inhibition zone diameter comparable to standard antibiotics.
| Compound Name | Inhibition Zone (mm) | Bacteria Tested |
|---|---|---|
| This compound | 15 | Staphylococcus aureus |
| Control Antibiotic | 18 | Staphylococcus aureus |
Study 2: Anticancer Potential
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa and MCF-7). The compound showed dose-dependent cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
These findings suggest that the compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that while the compound shows promising biological activity, it is essential to evaluate its safety profile through comprehensive toxicological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
